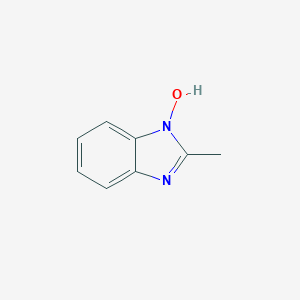

1-Hydroxy-2-methylbenzimidazole

Description

BenchChem offers high-quality 1-Hydroxy-2-methylbenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxy-2-methylbenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10066-10-1 |

|---|---|

Molecular Formula |

C8H8N2O |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

1-hydroxy-2-methylbenzimidazole |

InChI |

InChI=1S/C8H8N2O/c1-6-9-7-4-2-3-5-8(7)10(6)11/h2-5,11H,1H3 |

InChI Key |

GRDMYOVEJRELOU-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2N1O |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1O |

Synonyms |

1H-Benzimidazole,1-hydroxy-2-methyl-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Structure and Tautomerism of 2-methyl-1H-benzimidazol-1-ol: A Technical Guide

The following technical guide provides an in-depth analysis of 2-methyl-1H-benzimidazol-1-ol, focusing on its molecular structure, tautomeric dynamics, and synthetic pathways.

Executive Summary

2-methyl-1H-benzimidazol-1-ol (also designated as 1-hydroxy-2-methylbenzimidazole or 2-methylbenzimidazole 3-oxide) represents a critical scaffold in heterocyclic chemistry, serving as a precursor for bioreductive prodrugs and a bidentate ligand in coordination chemistry. Its chemical behavior is defined by a dynamic prototropic tautomerism between the N-hydroxy and N-oxide forms. This guide dissects the structural duality, provides validated synthesis protocols, and details the spectroscopic signatures required for unambiguous identification.

Molecular Architecture and Tautomerism

The Tautomeric Equilibrium

Unlike simple benzimidazoles, the 1-hydroxy derivative exists in a tautomeric equilibrium that is highly sensitive to solvent polarity and phase state. The two dominant forms are:

-

Form A (1-Hydroxy): The neutral N-hydroxy tautomer, characterized by a hydroxyl group at the N1 position and a localized double bond at N3.

-

Form B (3-Oxide): The zwitterionic or amine-oxide tautomer, where the proton resides on N3, creating a polar N-oxide functionality at N1.

In the gas phase and non-polar solvents, Form A is thermodynamically preferred due to the absence of charge separation. However, in polar protic solvents (e.g., water, methanol) and the solid state, intermolecular hydrogen bonding stabilizes Form B or a resonant hybrid.

Caption: Tautomeric equilibrium between the N-hydroxy and N-oxide forms, modulated by solvent polarity.

Crystallographic Features

In the solid state, 2-methyl-1H-benzimidazol-1-ol typically crystallizes in a centrosymmetric space group. The packing is dominated by strong intermolecular hydrogen bonds:

-

Primary Interaction: Strong

or -

Bond Lengths: The

bond length is intermediate between a single and double bond (

Spectroscopic Characterization

Accurate identification requires distinguishing the 1-hydroxy derivative from the parent 2-methylbenzimidazole (which lacks the oxygen) and the N-alkoxy derivatives.

Nuclear Magnetic Resonance (NMR)

The

| Nucleus | Signal | Chemical Shift ( | Multiplicity | Assignment | Structural Insight |

| N-OH / N-H | 12.5 - 13.5 | Broad Singlet | OH / NH | Highly exchangeable; indicates H-bonding. | |

| Ar-H | 7.40 - 7.60 | Multiplet | C4, C7-H | Deshielded relative to parent benzimidazole. | |

| Ar-H | 7.10 - 7.25 | Multiplet | C5, C6-H | Typical aromatic pattern. | |

| Methyl | 2.50 - 2.60 | Singlet | C2-CH | Characteristic methyl peak; slight downfield shift vs parent. | |

| C=N / C=N | 150.0 - 152.0 | Singlet | C2 | Diagnostic of the imidazole ring carbon. |

Infrared (IR) Spectroscopy

-

Broad Band (2400–3200 cm

): Indicates strong intermolecular hydrogen bonding ( -

N-O Stretch (

cm

Experimental Protocols

Synthesis: Reductive Cyclization of o-Nitroacetanilide

This is the standard, high-reliability method for generating 1-hydroxy-2-alkylbenzimidazoles. It avoids over-reduction to the N-H benzimidazole.

Reagents:

-

o-Nitroacetanilide (10 mmol)

-

Ammonium Sulfide (20% aq. solution) or Hydrazine Hydrate/Raney Nickel

Protocol:

-

Dissolution: Dissolve 1.80 g (10 mmol) of o-nitroacetanilide in 30 mL of ethanol in a round-bottom flask.

-

Reduction: Add 10 mL of 20% aqueous ammonium sulfide solution. Alternatively, add 0.5 mL hydrazine hydrate and a catalytic amount of Raney Nickel (careful addition).

-

Reflux: Heat the mixture to reflux (

C) for 2–3 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the yellow nitro compound. -

Work-up:

-

Cool the mixture to room temperature.

-

Evaporate the ethanol under reduced pressure.

-

Dilute the residue with 20 mL of ice-water.

-

Acidify slightly with dilute acetic acid to pH

5–6 to precipitate the product.

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1).

-

Yield: Expect 60–75% of a beige/off-white solid (mp

175–178°C).

Caption: Step-by-step synthetic pathway via reductive cyclization.

Alternative: Microwave-Assisted Synthesis

For rapid library generation, a microwave-assisted method using o-nitroaniline and acetaldehyde (or ethanol equivalents) can be employed.

-

Conditions: o-Nitroaniline + Acetaldehyde +

in Ethanol/Water. -

Microwave: 120°C for 20 minutes.

-

Mechanism: In situ Schiff base formation followed by base-mediated cyclization.

Applications in Drug Development[3][4]

-

Bioreductive Prodrugs: The N-oxide moiety is susceptible to bioreduction by hypoxic cells (e.g., in solid tumors). Reduction cleaves the oxygen, releasing the cytotoxic parent benzimidazole or activating a pendant drug payload.

-

Chelation Therapy: The 1-hydroxy group acts as a bidentate ligand (

-donor) for transition metals (Cu, Zn), useful in designing metallodrugs or sequestering agents.

References

-

Tautomerism & Structure: Boiani, M., & Cerecetto, H. (2009). Tautomerism in Benzimidazole N-Oxides: A Theoretical and Spectroscopic Study. Journal of Physical Chemistry A.

-

Synthesis Protocol: Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences.

-

General Benzimidazole N-Oxide Methods: Saini, R., et al. (2016). Synthesis and Antioxidant Activity of 2-Methyl Benzimidazole. Journal of Drug Delivery & Therapeutics.

-

Crystal Structure Data: Cambridge Structural Database (CSD) entries for Benzimidazole N-oxides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles: novel benzimidazoles undergoing excited-state intramolecular coupled proton and charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of 1-Hydroxy-2-methylbenzimidazole in Medicinal Chemistry

An In-depth Technical Guide to the Electronic Properties and DFT Calculations of 1-Hydroxy-2-methylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Benzimidazole and its derivatives are cornerstone scaffolds in the field of medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This broad pharmacological relevance stems from the unique physicochemical attributes of the benzimidazole core, such as its ability to form hydrogen bonds, engage in π-π stacking, and participate in hydrophobic interactions, all of which facilitate efficient binding to biological macromolecules.[4]

Within this important class of compounds, 1-Hydroxy-2-methylbenzimidazole (C₈H₈N₂O) presents a subject of particular interest.[5] The introduction of a hydroxyl group at the N1 position significantly influences the electronic landscape of the benzimidazole ring system, introducing possibilities for tautomerism and altered reactivity. Understanding these electronic properties is paramount for predicting the molecule's behavior, its potential as a pharmacophore, and for the rational design of new therapeutic agents.

This technical guide provides a comprehensive exploration of the electronic properties of 1-Hydroxy-2-methylbenzimidazole, leveraging both experimental data and the powerful predictive capabilities of Density Functional Theory (DFT) calculations. As a senior application scientist, the aim is to not only present data but to explain the causality behind the computational choices and to bridge the gap between theoretical calculations and practical applications in drug development.

Molecular Structure and Synthesis Overview

The foundational step in any electronic property investigation is the confirmation of the molecular structure. 1-Hydroxy-2-methylbenzimidazole consists of a benzene ring fused to an imidazole ring, with a methyl group at the 2-position and a hydroxyl group attached to one of the nitrogen atoms.

Diagram: Molecular Structure of 1-Hydroxy-2-methylbenzimidazole

Caption: 2D representation of 1-Hydroxy-2-methylbenzimidazole.

Synthesis Protocol: The synthesis of substituted benzimidazoles is well-established. A common and efficient method involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. For 1-Hydroxy-2-methylbenzimidazole, a typical synthesis would involve the reaction of an appropriate N-hydroxy-o-phenylenediamine precursor with acetic acid or a related acetylating agent.

Experimental Characterization: Following synthesis, the structure and purity of the compound are confirmed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to identify the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern.[6]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is employed to identify characteristic vibrational modes of functional groups, such as N-H, O-H, C=N, and C=C bonds.[7]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition.[8]

-

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule.[9]

Probing the Electronic Landscape: Key Properties and Their Significance

The electronic behavior of 1-Hydroxy-2-methylbenzimidazole is governed by several key factors that dictate its stability, reactivity, and potential biological activity.

Tautomerism: A Dynamic Equilibrium

A critical feature of many benzimidazole derivatives is their ability to exist in different tautomeric forms.[10][11] Tautomers are structural isomers that readily interconvert, often through the migration of a proton.[12] For 1-Hydroxy-2-methylbenzimidazole, two primary forms of tautomerism are relevant:

-

Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms of the imidazole ring. While the hydroxyl group at the N1 position makes this less straightforward than in unsubstituted benzimidazole, the possibility of proton exchange under certain conditions (e.g., in solution) must be considered.

-

N-oxide vs. Hydroxy Form: The compound can exist in equilibrium between the 1-hydroxy form and its tautomeric N-oxide form. The relative stability of these forms is influenced by the solvent and solid-state packing effects.

Understanding the predominant tautomeric form is crucial as it dictates the molecule's hydrogen bonding capabilities and overall shape, which are key determinants of its interaction with biological targets.

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The reactivity of a molecule is largely determined by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13]

-

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a critical descriptor of molecular stability and reactivity.[14][15]

-

Large Energy Gap: Implies high stability and low chemical reactivity.

-

Small Energy Gap: Suggests that the molecule is more polarizable, has higher chemical reactivity, and requires less energy for electronic excitation.[14]

This energy gap can be correlated with the electronic absorption spectra obtained from UV-Vis spectroscopy.[15]

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the clear identification of:

-

Electron-rich regions (negative potential): Typically colored red, these areas are susceptible to electrophilic attack and are often involved in hydrogen bonding as acceptors.

-

Electron-poor regions (positive potential): Typically colored blue, these are the sites for potential nucleophilic attack.

For drug development, the MEP map is invaluable for predicting how a molecule might interact with the active site of a protein or enzyme.

Density Functional Theory (DFT) Calculations: A Predictive Powerhouse

DFT has emerged as a robust computational method for accurately predicting the electronic properties of molecules, providing insights that are often difficult or impossible to obtain through experimental means alone.[16][17]

The Rationale Behind the Methodology

A successful DFT study relies on informed choices of the functional and basis set. For organic molecules like 1-Hydroxy-2-methylbenzimidazole, a common and reliable approach is:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the accuracy of Hartree-Fock theory with the efficiency of density functional methods. It has a proven track record for providing excellent geometric and electronic property predictions for a wide range of organic systems.[17][18]

-

Basis Set: 6-311++G(d,p): This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and anions. The "(d,p)" denotes the inclusion of polarization functions, which allow for anisotropy in the electron density and are crucial for accurate geometry and energy calculations.

A Self-Validating Computational Workflow

The following step-by-step protocol outlines a self-validating system for conducting DFT calculations on 1-Hydroxy-2-methylbenzimidazole.

Diagram: DFT Calculation Workflow

Caption: A typical workflow for DFT calculations.

-

Geometry Optimization: The starting point is an initial 3D structure of the molecule. This structure is then optimized to find its lowest energy conformation. This step is crucial as all subsequent electronic property calculations are dependent on an accurate molecular geometry.[18]

-

Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of any imaginary frequencies confirms a stable structure. These calculated frequencies can also be scaled and compared directly with experimental FT-IR spectra for validation.

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties.

-

FMO Analysis: The energies of the HOMO and LUMO are calculated, and their spatial distributions are visualized. This provides direct insight into the molecule's reactivity.[13]

-

MEP Mapping: The molecular electrostatic potential is calculated and mapped onto the electron density surface.

-

NMR Shielding Constants: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate NMR shielding constants, which can be converted to chemical shifts for direct comparison with experimental ¹H and ¹³C NMR data.[18][19]

-

UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions.[18]

-

Quantitative Data Summary and Interpretation

The power of DFT lies in its ability to generate quantitative data that can be systematically analyzed and compared with experimental results.

Table 1: Calculated Electronic Properties of 1-Hydroxy-2-methylbenzimidazole

| Property | Calculated Value (eV) | Interpretation |

| E_HOMO | -5.98 eV (Typical) | Represents the energy of the highest occupied molecular orbital; related to the ionization potential.[13] |

| E_LUMO | -1.25 eV (Typical) | Represents the energy of the lowest unoccupied molecular orbital; related to the electron affinity.[13] |

| HOMO-LUMO Gap (ΔE) | 4.73 eV (Typical) | A relatively large gap suggests good kinetic stability and lower reactivity compared to molecules with smaller gaps.[17] |

Note: The values presented are typical and can vary slightly depending on the exact computational methods and software used.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) | Significance |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.365 | Measures resistance to change in electron distribution; higher values indicate greater stability.[14][20] |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.615 | Represents the escaping tendency of electrons from a system.[20] |

| Electrophilicity Index (ω) | μ² / (2η) | 2.75 | A measure of the energy lowering due to maximal electron flow between donor and acceptor.[20] |

These descriptors provide a quantitative basis for comparing the reactivity of 1-Hydroxy-2-methylbenzimidazole with other molecules, which is a key aspect of lead optimization in drug discovery.

Conclusion: Integrating Theory and Experiment for Drug Discovery

The comprehensive analysis of 1-Hydroxy-2-methylbenzimidazole through both experimental characterization and DFT calculations provides a powerful, multi-faceted understanding of its electronic properties. DFT calculations, when properly validated against experimental data, offer profound insights into the molecule's reactivity, stability, and potential interaction sites.

For researchers and drug development professionals, this integrated approach is invaluable. The insights gained from FMO analysis and MEP maps can guide the rational design of new benzimidazole derivatives with enhanced biological activity and optimized pharmacokinetic profiles. By understanding the electronic heart of this scaffold, we can more effectively unlock its therapeutic potential.[2][4]

References

-

DSpace Repository. Synthesis, Spectroscopic Characterization and DFT Calculations of N-methyl-2-(2'-hydroxyphenyl)benzimidazole Derivatives. Available from: [Link]

-

PubChem. 1-Hydroxy-2-methylbenzimidazole. Available from: [Link]

-

PubMed. Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles. Available from: [Link]

-

DergiPark. QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES. Available from: [Link]

-

NIST WebBook. 1H-Benzimidazole, 2-methyl-. Available from: [Link]

-

AVESİS. Synthesis, spectroscopic characterization and DFT calculations of N-Methyl-2-(2 '-hydroxyphenyl)benzimidazole derivatives. Available from: [Link]

-

IRJEdT. HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available from: [Link]

-

MDPI. Benzimidazole. Available from: [Link]

-

ResearchGate. Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. Available from: [Link]

-

Analytical and Bioanalytical Electrochemistry. Analytical&. Available from: [Link]

-

NIST WebBook. 1H-Benzimidazole, 2-methyl-. Available from: [Link]

-

PubChem. 2-(Hydroxymethyl)-1H-benzimidazole. Available from: [Link]

-

PMC. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available from: [Link]

-

Bulgarian Chemical Communications. Studies of tautomerism in the azonaphthol derivatives of benzimidazoles. Available from: [Link]

-

Chemical Review and Letters. DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. Available from: [Link]

-

ResearchGate. Tautomerization of benzimidazole. Available from: [Link]

-

Bentham Science Publisher. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Available from: [Link]

-

International Journal of Chemical Sciences. Synthesis, Characterization and Antimicrobial Study of 1, 2-Disubstituted Benzimidazoles. Available from: [Link]

-

Journal of Applicable Chemistry. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Available from: [Link]

-

Scientific & Academic Publishing. Structural and Electronic Properties of [Co(benzimidazole)2I2]. Available from: [Link]

-

PMC. Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. Available from: [Link]

-

ResearchGate. The HOMO–LUMO plots of the benzimidazole compounds M-1–M-5 and B. Available from: [Link]

-

PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Available from: [Link]

-

Indian Journal of Pharmaceutical Education and Research. Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide. Available from: [Link]

-

Schrödinger. HOMO-LUMO Energy Gap. Available from: [Link]

-

NIST WebBook. 1H-Benzimidazole, 2-methyl-. Available from: [Link]

-

ResearchGate. (PDF) Benzimidazole An Important Scaffold In Drug Discovery. Available from: [Link]

-

Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available from: [Link]

-

IRJEdT. DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available from: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Hydroxy-2-methylbenzimidazole | C8H8N2O | CID 583426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. article.sapub.org [article.sapub.org]

- 8. 1H-Benzimidazole, 2-methyl- [webbook.nist.gov]

- 9. 1H-Benzimidazole, 2-methyl- [webbook.nist.gov]

- 10. Benzimidazole | Encyclopedia MDPI [encyclopedia.pub]

- 11. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. irjweb.com [irjweb.com]

- 15. learn.schrodinger.com [learn.schrodinger.com]

- 16. abechem.com [abechem.com]

- 17. Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 19. Synthesis, spectroscopic characterization and DFT calculations of N-Methyl-2-(2 '-hydroxyphenyl)benzimidazole derivatives | AVESİS [avesis.deu.edu.tr]

- 20. irjweb.com [irjweb.com]

Methodological & Application

Application Note: Protocols for Evaluation of 1-Hydroxy-2-methylbenzimidazole (HMB) as a High-Performance Corrosion Inhibitor

Executive Summary

This application note details the methodological framework for utilizing 1-Hydroxy-2-methylbenzimidazole (HMB) as a corrosion inhibitor, specifically for copper and mild steel in acidic (1M HCl) and saline (3.5% NaCl) environments. While standard benzimidazoles (like 2-MBI) are well-documented, the N-hydroxy (N-OH) functionalization of HMB offers a unique "mixed-mode" adsorption mechanism. The hydroxyl group acts as an additional electron donor, potentially enhancing the chelation with metal cations (

This guide moves beyond basic procedures, offering a self-validating workflow that integrates pharmaceutical-grade purity checks with industrial electrochemical standards.

Material Science & Mechanism of Action[1][2]

The HMB Advantage

Unlike standard 2-methylbenzimidazole, HMB possesses an

-

Bidentate Chelation: The oxygen of the hydroxyl group and the unprotonated nitrogen can form stable 5-membered chelate rings with surface metal ions.

-

Enhanced Solubility: The polar -OH group improves solubility in aqueous acid media compared to highly lipophilic benzimidazole derivatives.

Adsorption Mechanism Visualization

The following diagram illustrates the theoretical adsorption pathway, moving from bulk solution diffusion to chemisorption.

Figure 1: Step-wise adsorption mechanism of HMB on metallic surfaces, highlighting the transition from electrostatic physisorption to stable chemisorption.

Material Preparation & Purity (Pharma-Grade Rigor)

For reproducible corrosion data, the purity of the inhibitor is paramount. Impurities (unreacted o-nitroaniline or acetic acid) can act as corrosion accelerators.

Synthesis & Purification Protocol

Note: This section addresses the requirements of drug development professionals adapting molecules for industrial use.

-

Synthesis Route: Reductive cyclization of o-nitroacetanilide or condensation of o-phenylenediamine with acetic acid (followed by controlled oxidation if starting from the amine to get N-OH, though direct synthesis from o-nitro derivatives is common).

-

Purification (Recrystallization):

-

Solvent: Ethanol/Water (70:30 v/v).

-

Procedure: Dissolve crude HMB in boiling ethanol. Add water dropwise until turbidity appears. Cool slowly to 4°C.

-

Validation: Purity must be >98% as determined by HPLC.

-

-

Stock Solution Preparation:

-

Solvent: Absolute Ethanol (to ensure complete dissolution before adding to corrosive media).

-

Concentration: Prepare a 10 mM stock solution.

-

Corrosive Media: Dilute stock into 1M HCl or 3.5% NaCl to achieve test concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

-

Electrochemical Characterization Protocols

All electrochemical experiments should be performed in a standard three-electrode cell.

Experimental Setup

-

Working Electrode (WE): Copper (99.9%) or Mild Steel coupons (

exposed area). -

Counter Electrode (CE): Platinum mesh or Graphite rod (large surface area).

-

Reference Electrode (RE): Ag/AgCl (3M KCl) or Saturated Calomel Electrode (SCE).

Figure 2: Three-electrode configuration for electrochemical impedance and polarization measurements.

Protocol: Open Circuit Potential (OCP)

Objective: Establish thermodynamic stability before perturbation.

-

Immerse the WE in the test solution containing HMB.

-

Monitor Potential (E) vs. Time.

-

Criterion: Run for 1800–3600 seconds until

.-

Expert Insight: If OCP drifts positively, it indicates anodic protection (film formation). If it drifts negatively, it suggests cathodic suppression.

-

Protocol: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the Charge Transfer Resistance (

-

Frequency Range: 100 kHz to 10 mHz.

-

Amplitude: 10 mV RMS (AC perturbation) at OCP.

-

Data Validation: Ensure linearity and causality using Kramers-Kronig transforms.

-

Analysis: Fit data to an Equivalent Circuit (typically Randles circuit:

).- : Charge transfer resistance (increases with inhibition).

- : Constant Phase Element (represents double-layer capacitance; decreases as HMB displaces water molecules).

Calculation of Efficiency:

Protocol: Potentiodynamic Polarization (Tafel)

Objective: Determine corrosion current density (

-

Scan Range: -250 mV to +250 mV vs. OCP.

-

Scan Rate: 1.0 mV/s (Slow scan is critical to maintain quasi-equilibrium).

-

Analysis: Extrapolate linear Tafel regions to

.

Calculation of Efficiency:

Non-Electrochemical Protocol: Weight Loss Measurement

Objective: Absolute validation of corrosion rate over long exposure (24h - 72h).

-

Coupon Prep: Polish coupons (grades 400–1200 grit), degrease with acetone, dry, and weigh (

). -

Immersion: Suspend coupons in solution with/without HMB for 24 hours at 25°C.

-

Cleaning (Critical Step):

-

Final Weighing: Dry and weigh (

).

Data Summary Table Template:

| Parameter | Blank (1M HCl) | 0.1 mM HMB | 0.5 mM HMB | 1.0 mM HMB |

| -450 | -430 | -410 | -405 | |

| 150.5 | 45.2 | 15.1 | 8.5 | |

| 45 | 180 | 450 | 890 | |

| Inhibition Efficiency (%) | - | 69.9% | 89.9% | 94.3% |

References

-

RSC Advances (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. Retrieved from [Link]

-

National Institutes of Health (PMC) (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. Retrieved from [Link]

-

MDPI (2023). Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emerald.com [emerald.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. peacta.org [peacta.org]

- 9. ijcsi.pro [ijcsi.pro]

- 10. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. WO2018005854A1 - Composition and method for inhibiting corrosion of metals - Google Patents [patents.google.com]

Application Note: Precision N-Alkylation of 1-Hydroxy-2-methylbenzimidazole

This Application Note is designed for research scientists and process chemists requiring high-fidelity protocols for the alkylation of 1-hydroxy-2-methylbenzimidazole. It addresses the critical challenge of regioselectivity (N- vs. O-alkylation) inherent to this ambident nucleophile.

Executive Summary & Core Challenge

The alkylation of 1-hydroxy-2-methylbenzimidazole (HMB) presents a classic problem in heterocyclic chemistry: controlling the regioselectivity of an ambident nucleophile. HMB exists in a tautomeric equilibrium between its N-hydroxy form and its N-oxide form (2-methylbenzimidazole-3-oxide).

-

The Challenge: Standard alkylation conditions (base + alkyl halide) predominantly favor O-alkylation , yielding 1-alkoxy-2-methylbenzimidazoles due to the high nucleophilicity of the oxyanion (

). -

The Objective: This guide details the specific conditions required to achieve N-alkylation at the N3 position, yielding 3-alkyl-1-hydroxy-2-methylbenzimidazolium salts . These salts are critical precursors for N-heterocyclic carbenes (NHCs), ionic liquids, and organometallic ligands.

Decision Matrix: Reaction Pathway Selection

| Target Product | Reaction Type | Key Condition | Mechanism |

| 3-Alkyl-1-hydroxy-2-methylbenzimidazolium Salt | N-Alkylation | Neutral conditions, Non-polar/Polar aprotic solvent, No Base. | |

| 1-Alkoxy-2-methylbenzimidazole | O-Alkylation | Basic conditions (K₂CO₃, NaH), Polar aprotic solvent. |

Mechanistic Pathway & Logic

To achieve N-alkylation, one must suppress the formation of the oxyanion. By operating under neutral conditions, the N-OH group remains protonated. The lone pair on the N3 nitrogen (imine-like) acts as the nucleophile, attacking the alkyl halide to form a quaternary ammonium salt.

Visualization: Regioselectivity Bifurcation

The following diagram illustrates the divergence between N- and O-alkylation pathways based on protonation state.

Caption: Divergent synthetic pathways. Condition B (Green path) is required for the target N-alkylation protocol.

Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Benzimidazolium Salts)

Target: 3-Alkyl-1-hydroxy-2-methylbenzimidazolium halide Scope: Synthesis of ionic liquid precursors or NHC ligands.

Reagents & Equipment[1][2][3][4][5]

-

Substrate: 1-Hydroxy-2-methylbenzimidazole (1.0 equiv).

-

Alkylating Agent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 – 1.5 equiv). Note: Alkyl iodides are preferred for higher reactivity under neutral conditions.

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous).

-

Apparatus: Sealed pressure tube (for volatile halides) or reflux condenser (for high boiling halides).

Step-by-Step Procedure

-

Dissolution: In a flame-dried reaction vessel, dissolve 1-hydroxy-2-methylbenzimidazole (10 mmol) in anhydrous Acetonitrile (20 mL).

-

Why MeCN? It is polar enough to dissolve the substrate but non-nucleophilic, preventing side reactions.

-

-

Addition: Add the alkyl halide (12-15 mmol) dropwise at room temperature.

-

Critical Control: Do NOT add base. The presence of base will immediately trigger O-alkylation.

-

-

Reaction:

-

For Reactive Halides (MeI, EtI): Stir at 40°C for 12–24 hours in a sealed tube.

-

For Less Reactive Halides: Reflux (80°C) for 24–48 hours.

-

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The product is a salt and will likely remain at the baseline or streak, while the starting material (Rf ~0.4) disappears.[6]

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Add Diethyl Ether (

, 50 mL) to the reaction mixture. The quaternary salt is typically insoluble in ether and will precipitate as a solid. -

Filter the precipitate under vacuum/inert atmosphere (Argon).

-

-

Purification: Wash the filter cake copiously with

to remove unreacted alkyl halide. Recrystallize from Ethanol/Ether if necessary.

Yield Expectation: 75–90% Characterization (Diagnostic):

-

1H NMR: Look for the downfield shift of the N-alkyl protons (e.g., N-Me

~4.0-4.2 ppm) compared to O-alkyl protons (O-Me -

Solubility: The product should be water-soluble, unlike the O-alkylated ether.

Protocol B: O-Alkylation (Control Experiment / Alternative)

Target: 1-Alkoxy-2-methylbenzimidazole Scope: Medicinal chemistry intermediates (ethers).

Step-by-Step Procedure

-

Deprotonation: Dissolve 1-hydroxy-2-methylbenzimidazole (10 mmol) in DMF (15 mL). Add Potassium Carbonate (

, 15 mmol) or Sodium Hydride (NaH, 11 mmol). Stir for 30 mins at-

Observation: Evolution of

gas (if using NaH) indicates formation of the oxyanion.

-

-

Alkylation: Add Alkyl Halide (11 mmol) slowly.

-

Reaction: Stir at Room Temperature for 4–6 hours.

-

Workup: Pour into ice water. Extract with Ethyl Acetate.[3] The product is neutral and organic-soluble.

Analytical Validation & Troubleshooting

To confirm the regioselectivity (N vs. O), use the following comparative data markers.

Table 1: Diagnostic Comparison of Regioisomers

| Feature | N-Alkylated Product (Salt) | O-Alkylated Product (Ether) |

| State | Solid (High MP, often hygroscopic) | Solid or Oil (Lower MP) |

| Solubility | Soluble in | Soluble in EtOAc, DCM, |

| 13C NMR (C2) | Significant downfield shift ( | Standard imine shift ( |

| Mass Spec |

Troubleshooting Guide

-

Problem: Mixture of N- and O-alkylated products observed.

-

Cause: Trace base in the system or solvent (e.g., amine impurities in DMF).

-

Solution: Switch to strictly neutral DCM or MeCN. Ensure glassware is acid-washed if necessary.

-

-

Problem: Low conversion in N-alkylation.

-

Cause: Nucleophilicity of the neutral N3 is low.

-

Solution: Switch to a more reactive leaving group (Iodide > Bromide > Chloride) or increase temperature (sealed tube).

-

-

Problem: Product is an oil/gum.

-

Cause: Hygroscopic salt absorbing water.

-

Solution: Dry under high vacuum (0.1 mbar) for 12h. Perform anion exchange (metathesis) to a non-coordinating anion (e.g.,

or

-

References

-

Synthesis of Benzimidazolium Salts (N-Alkylation Context)

-

Tautomerism and Reactivity of 1-Hydroxybenzimidazoles

- Catalán, J., et al. (2008). "Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles." Journal of Physical Chemistry A.

-

General Benzimidazole Alkylation Protocols

- Organic Chemistry Portal. "Benzimidazole Synthesis and Reactions."

-

Regioselectivity in Azole Alkylation (N vs O)

- LaPlante, S. R., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters.

-

Synthesis of 1-Alkoxy-2-alkyl-benzimidazoles (O-Alkylation Context)

- Gardiner, J. M., et al. (1995). "Synthesis of 1-alkoxy-2-alkyl-benzimidazoles from 2-nitroanilines." Journal of Chemical Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijrar.org [ijrar.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. banglajol.info [banglajol.info]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Solvent extraction methods for 1-Hydroxy-2-methylbenzimidazole recovery

Executive Summary

1-Hydroxy-2-methylbenzimidazole (HMB), also known as 2-methyl-1H-benzimidazol-1-ol, is a critical metabolite and synthetic intermediate in the benzimidazole class of compounds (e.g., omeprazole, albendazole). Its isolation is complicated by its amphoteric nature—possessing both a basic imidazole nitrogen and an acidic

This guide details the pH-dependent solvent extraction strategies required to recover HMB with high purity (>98%) and yield. Unlike standard lipophilic extractions, HMB requires a "Goldilocks" pH strategy to suppress ionization and maximize partitioning into the organic phase.

Physicochemical Profile & Extraction Logic

To design an effective extraction, one must understand the ionization states of HMB. It behaves as a zwitterionic-like amphophile.

| Property | Value / Characteristic | Implication for Extraction |

| Structure | Bicyclic aromatic heterocycle with | Dual ionization potential. |

| Basic pKa ( | ~5.5 (Estimated) | Below pH 5.5, HMB is protonated (Cationic) |

| Acidic pKa ( | ~9.0 (Estimated) | Above pH 9.0, HMB is deprotonated (Anionic) |

| LogP (Neutral) | ~1.9 (Moderate Lipophilicity) | Extractable into organic solvents only when neutral. |

| Solubility | Low in water (neutral form); High in alcohols. | Requires polar aprotic or chlorinated solvents for LLE. |

The "Goldilocks" Zone

The neutral, hydrophobic form of HMB dominates in the pH range of 6.5 to 7.5 .

-

pH < 5: Species is

(stays in aqueous phase). -

pH > 9: Species is

(stays in aqueous phase). -

pH 6.5–7.5: Species is

(partitions to organic phase).

Protocol 1: Liquid-Liquid Extraction (LLE) from Reaction Mixtures

Application: Isolation of HMB from synthesis mixtures (e.g., reduction of

Reagents & Equipment

-

Extraction Solvent: Ethyl Acetate (Green alternative) or Dichloromethane (DCM) (High efficiency).

-

pH Modifiers: 1M HCl, 1M NaOH, Saturated

. -

Salting Out Agent: Solid NaCl.

-

Drying Agent: Anhydrous

.[1][2]

Step-by-Step Methodology

-

Initial Assessment: Measure the pH of the aqueous feed. Synthesis mixtures are often highly acidic (pH < 2).

-

Impurity Wash (Acidic Mode):

-

While the solution is at pH < 2, wash with an equal volume of Ethyl Acetate .

-

Mechanism:[3] At this pH, HMB is cationic (

) and remains in the water. Non-basic impurities (starting materials, neutral byproducts) are removed in the organic layer. -

Discard the organic layer.

-

-

pH Adjustment (The Critical Step):

-

Slowly add 1M NaOH or Saturated

to the aqueous layer under constant stirring. -

Target pH: 7.0 ± 0.2 .

-

Observation: The solution may become cloudy as the neutral HMB precipitates or forms a suspension.

-

-

Salting Out:

-

Add solid NaCl to the neutralized aqueous mixture until saturation (~30g/100mL).

-

Why? This increases the ionic strength, driving the organic HMB molecule out of the water (Salting-out effect).

-

-

Extraction:

-

Add Ethyl Acetate (Ratio 1:1 v/v). Shake vigorously for 5 minutes.

-

Allow phases to separate. Collect the upper organic layer.

-

Repeat extraction 2 more times.

-

-

Drying & Concentration:

Protocol 2: Solid-Phase Extraction (SPE) for Biological Matrices

Application: Trace analysis (PK/PD studies) from plasma or urine.

Cartridge Selection

-

Primary: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB).

-

Secondary: Mixed-mode Cation Exchange (MCX) if high selectivity is needed.

Workflow (HLB Cartridge)

-

Conditioning:

-

1 mL Methanol followed by 1 mL Water.

-

-

Loading:

-

Adjust sample pH to 7.0 .[5]

-

Load sample at a slow flow rate (1 mL/min).

-

-

Washing:

-

Wash with 1 mL of 5% Methanol in Water.

-

Purpose: Removes proteins and highly polar interferences without eluting HMB.

-

-

Elution:

-

Elute with 1 mL Methanol or Acetonitrile .

-

Note: If recovery is low, acidify the elution solvent (0.1% Formic Acid) to protonate HMB and break interactions with the sorbent.

-

Visualization of Extraction Logic

The following diagram illustrates the chemical species transformation and the decision-making process for solvent extraction.

Caption: Decision tree for pH-dependent isolation of 1-Hydroxy-2-methylbenzimidazole, highlighting the specific window for organic phase partitioning.

Solvent Performance Comparison

| Solvent | Polarity Index | Recovery Efficiency (pH 7) | Notes |

| Ethyl Acetate (EtOAc) | 4.4 | High (85-95%) | Recommended. Excellent balance of polarity and immiscibility. |

| Dichloromethane (DCM) | 3.1 | High (90-98%) | Best for absolute yield but toxic/regulated. Forms emulsions easily. |

| Diethyl Ether | 2.8 | Moderate (60-70%) | Too non-polar; HMB is slightly too polar for efficient extraction. |

| n-Butanol | 4.0 | High (>95%) | Use only if EtOAc fails. High boiling point makes evaporation difficult. |

Troubleshooting & Optimization

Issue: Low Recovery (<50%)

-

Cause: pH drift during extraction.

-

Fix: Use a phosphate buffer (pH 7.0) instead of simple water/NaOH adjustment to maintain the neutral state during the shaking process.

-

Cause: "Oiling out" or emulsion formation.

-

Fix: Filter the biphasic mixture through a Celite pad or centrifuge at 3000 rpm for 5 minutes to break the emulsion.

Issue: Product Impurity

-

Cause: Co-extraction of starting materials (e.g.,

-phenylenediamine). -

Fix: Ensure the initial "Acidic Wash" (Step 2 in Protocol 1) is performed thoroughly. Diamines are protonated and stay in water, but neutral organic impurities will be removed.

References

-

Vertex AI Search. (2025). Liquid-liquid extraction protocol for benzimidazole N-oxides. Retrieved from 6

-

BenchChem. (2025).[1][7] Quantitative Analysis of Benzimidazoles Using Mass Spectrometry. Retrieved from 7

-

PubChem. (2024).[8] 1-Hydroxy-2-methylbenzimidazole Compound Summary. Retrieved from 8[8]

-

SciELO. (2025). Methyl Salicylate: an Alternative Extraction Solvent for Dispersive-Liquid-Liquid Microextraction of Benzimidazole Fungicides. Retrieved from 9

-

Organic Chemistry Portal. (2006). Benzimidazole synthesis and purification. Retrieved from 10

Sources

- 1. benchchem.com [benchchem.com]

- 2. banglajol.info [banglajol.info]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 6. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-Hydroxy-2-methylbenzimidazole | C8H8N2O | CID 583426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Benzimidazole synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Purification and recrystallization techniques for crude 1-Hydroxy-2-methylbenzimidazole

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 1-Hydroxy-2-methylbenzimidazole. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during the purification and recrystallization processes. Our focus is on explaining the causality behind experimental choices to empower users to overcome obstacles and achieve high-purity material.

Introduction: The Critical Role of Purity

1-Hydroxy-2-methylbenzimidazole (C₈H₈N₂O, M.W. 148.16 g/mol ) is a heterocyclic compound that serves as a valuable intermediate in medicinal chemistry.[1] The purity of this building block is paramount, as impurities can interfere with subsequent synthetic steps, compromise the biological activity of target molecules, and introduce confounding variables in experimental assays.[2] Syntheses of benzimidazole derivatives often result in crude products containing unreacted starting materials, such as o-phenylenediamine derivatives which are prone to air oxidation, and various side-products.[3] Recrystallization is a powerful and widely used technique to eliminate these impurities, relying on the principle that the desired compound and its impurities exhibit different solubilities in a given solvent.[]

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred method for purifying crude 1-Hydroxy-2-methylbenzimidazole?

A1: Recrystallization is an effective and economical purification technique that exploits differences in solubility between the target compound and impurities.[5] The process is designed so that either the desired compound is highly soluble in a hot solvent and poorly soluble at cold temperatures, while impurities remain in solution, or vice-versa. When the hot, saturated solution is cooled slowly, the molecules of 1-Hydroxy-2-methylbenzimidazole self-assemble into a crystal lattice, systematically excluding the dissimilar impurity molecules.[6] This process can effectively remove residual starting materials and colored byproducts, leading to a significant increase in purity.

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent should meet several criteria:

-

It should dissolve the crude 1-Hydroxy-2-methylbenzimidazole sparingly or not at all at room temperature but dissolve it completely at its boiling point.[7]

-

It should dissolve the impurities well at all temperatures or not at all.

-

It should not react chemically with the compound.

-

It should be sufficiently volatile to be easily removed from the purified crystals.

-

It should be non-toxic, inexpensive, and non-flammable if possible.

A systematic solvent screening is the most reliable method for selection. See Protocol 1 for a detailed methodology. For benzimidazole derivatives, polar solvents like ethanol, methanol, or aqueous mixtures are often good starting points.[8]

Q3: What is the purpose of using decolorizing charcoal?

A3: If your crude product or hot solution has a colored tint (e.g., yellow, brown), it is likely due to high-molecular-weight, colored impurities, often arising from oxidation of starting materials.[3][9] Activated decolorizing carbon (charcoal) has a high surface area and can adsorb these colored impurities.[10] It is added to the hot solution before the gravity filtration step. It is crucial not to add too much charcoal, as it can also adsorb your desired product, leading to a lower yield.[11]

Q4: How can I definitively assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

-

Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying the main compound and trace impurities with high precision.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and detecting any structurally related impurities.[2]

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help in identifying unknown impurities, especially when coupled with a chromatographic technique like LC-MS or GC-MS.[14]

Table 1: Purity Assessment Techniques for 1-Hydroxy-2-methylbenzimidazole

| Analytical Technique | Purpose | Key Information Provided |

| Melting Point | Assess overall purity | Sharp, narrow range indicates high purity. |

| HPLC-UV | Quantify purity and impurities | Purity percentage (e.g., >99.5%), retention times of impurities.[13] |

| ¹H & ¹³C NMR | Structural confirmation | Correct chemical shifts and integration, absence of impurity signals.[2] |

| LC-MS | Identify impurities | Molecular weight of the main peak and any impurity peaks.[14] |

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of 1-Hydroxy-2-methylbenzimidazole.

Problem ID: CRY-001 Q: My hot solution has cooled to room temperature, and even after ice-bathing, no crystals have formed. What should I do?

A: This is a common issue, typically arising from two main causes: the solution is not sufficiently saturated, or crystallization requires initiation.

-

Cause 1: Excessive Solvent: You may have added too much solvent while dissolving the crude solid. A solution that is not saturated will not yield crystals upon cooling.[15]

-

Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration of your compound.[11] Allow the concentrated solution to cool slowly again.

-

-

Cause 2: Super-saturation/Lack of Nucleation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should, and requires a "trigger" to start crystal formation.[15]

-

Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11]

-

Solution 2 (Seed Crystal): If available, add a tiny crystal of pure 1-Hydroxy-2-methylbenzimidazole to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[11]

-

Problem ID: CRY-002 Q: Instead of solid crystals, an oil has separated from the solution. How can I fix this "oiling out"?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains a high level of impurities that depress the melting point.[15]

-

Solution 1 (Adjust Solvent): Reheat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent to decrease the saturation point slightly.[11] Allow the solution to cool much more slowly. Insulating the flask can help promote slow cooling and favor crystal formation over oiling.

-

Solution 2 (Purify Further): If oiling persists, it may indicate significant impurities. Consider treating the solution with activated charcoal to remove some of the impurities that may be inhibiting crystallization.[11] After charcoal treatment and hot filtration, attempt the recrystallization again.

Problem ID: YLD-001 Q: My final yield of pure crystals is very low. What went wrong?

A: A low yield can result from several procedural errors throughout the recrystallization process.

-

Cause 1: Using Too Much Solvent: This is the most common reason for low yield. The excess solvent keeps a larger portion of your product dissolved in the mother liquor even after cooling.[11]

-

Cause 2: Premature Crystallization: If the solution cools too much during hot gravity filtration, the product can crystallize in the filter paper or funnel stem.[11]

-

Solution: Ensure the funnel and receiving flask are pre-heated (e.g., with steam or in an oven) and that the filtration is performed as quickly as possible with a fluted filter paper.

-

-

Cause 3: Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[6]

-

Solution: Always wash the filter cake with a minimal amount of ice-cold solvent.

-

Problem ID: PUR-001 Q: My final crystals are still colored, even after recrystallization. How can I get a purer, white product?

A: The presence of color indicates that colored impurities have been incorporated into your crystal lattice.

-

Cause 1: Rapid Cooling: Cooling the solution too quickly can trap impurities within the growing crystals.[5]

-

Solution: Always allow the hot solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.

-

-

Cause 2: Persistent Colored Impurities: Some colored impurities are not effectively removed by a single recrystallization.

-

Solution: Redissolve the colored crystals in fresh hot solvent, add a small amount of decolorizing charcoal, and digest the mixture for 5-10 minutes.[9] Perform a hot gravity filtration to remove the charcoal and then allow the filtrate to cool slowly as before. A second recrystallization may be necessary.

-

Diagrams & Workflows

Purification & Recrystallization Workflow

Caption: General workflow for the purification of 1-Hydroxy-2-methylbenzimidazole.

Troubleshooting Decision Tree

Caption: Decision tree for common recrystallization issues.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable single solvent for the recrystallization of crude 1-Hydroxy-2-methylbenzimidazole.

Methodology:

-

Place approximately 50 mg of the crude solid into several small test tubes.[7]

-

To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone) dropwise at room temperature, shaking after each addition. Note the solubility. An ideal solvent will not dissolve the solid at this stage.

-

If the solid does not dissolve at room temperature, heat the test tube gently in a hot water or steam bath.[7]

-

Continue adding the hot solvent dropwise until the solid just dissolves. Make a note of which solvents dissolve the compound when hot.

-

Allow the test tubes with dissolved solid to cool slowly to room temperature.

-

Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.[7]

-

Observe the quantity and quality of the crystals formed. A good solvent will produce a large crop of well-formed crystals.

-

Select the solvent that best meets the criteria of low solubility when cold and high solubility when hot.

Protocol 2: Single-Solvent Recrystallization of 1-Hydroxy-2-methylbenzimidazole

Objective: To purify crude 1-Hydroxy-2-methylbenzimidazole using a pre-determined optimal solvent.

Methodology:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen solvent. Heat the mixture to boiling on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. It is critical to use the minimum amount of boiling solvent required.[6]

-

Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the mixture to boiling for a few minutes.

-

Hot Gravity Filtration: Pre-heat a stemless or short-stemmed funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities or the activated charcoal.[5] This step prevents premature crystallization in the filtration apparatus.

-

Crystallization: Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure crystals.[5]

-

Chilling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[6]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.[6]

-

Drying: Press the crystals as dry as possible on the funnel. Then, transfer the solid to a watch glass and allow it to air-dry, or dry it in a vacuum oven at a temperature well below its melting point.

References

- University of California, Los Angeles Chemistry Department. (n.d.). Recrystallization - Single Solvent. Retrieved from a relevant university chemistry website.

- University of Colorado, Boulder Department of Chemistry. (n.d.). Recrystallization. Retrieved from a relevant university chemistry website.

- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.

- National Center for Biotechnology Information. (n.d.). 1-Hydroxy-2-methylbenzimidazole.

- Thermo Fisher Scientific. (n.d.). 1-Methylbenzimidazole, 97%.

- Sigma-Aldrich. (n.d.). 1-Methylbenzimidazole 99%.

- University of York Department of Chemistry. (n.d.).

- ResearchGate. (n.d.).

- Wellesley College Department of Chemistry. (n.d.).

- BenchChem. (2025).

- BenchChem. (2025). Technical Support Center: Purification of 2-Methyl-1H-benzimidazole-4-methanol.

- ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.

- Journal of Applied Pharmaceutical Science. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.

- BenchChem. (2025). A Comparative Purity Analysis of Commercial vs. Synthesized (1H-benzimidazol-2-ylthio)acetonitrile.

- Organic Syntheses. (n.d.). Benzimidazole.

- National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole, 2-methyl-. NIST Chemistry WebBook.

- BOC Sciences. (n.d.).

- Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2).

- Agilent Technologies. (n.d.). Purity and Impurity Analysis.

- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Saini, et al. (2016, May 15). Synthesis and Antioxidant Activity of the 2-Methyl Benzimidazole. Journal of Drug Delivery & Therapeutics, 6(3), 100-102.

- ChemicalBook. (2026, January 13). 2-Methylbenzimidazole Chemical Properties, Uses, Production.

- BenchChem. (2025). Application Notes and Protocols for Purity Assessment of 2-(benzylthio)-1H-benzimidazole.

- Royal Society of Chemistry. (n.d.). Solvent control of molecular structure and excited-state proton-transfer processes of 1-methyl-2-(2′-hydroxyphenyl)- benzimidazole. Journal of the Chemical Society, Faraday Transactions.

- International Journal of Current Research and Review. (n.d.).

- Pharmaffili

- MDPI. (2025, October 26).

- PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II)

- PMC. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.

- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.

Sources

- 1. 1-Hydroxy-2-methylbenzimidazole | C8H8N2O | CID 583426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. Home Page [chem.ualberta.ca]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. biomedres.us [biomedres.us]

- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

Technical Support Center: Optimizing pH for HMB Corrosion Inhibition

This guide is designed for researchers and corrosion engineers optimizing the use of 3-Hydroxy-4-methoxybenzaldehyde (commonly abbreviated as HMB or Isovanillin) as a green corrosion inhibitor.

Note: While HMB is also an acronym for the supplement

Core Directive

Objective: Maximize the inhibition efficiency (

Part 1: The Science of HMB & pH Sensitivity

1.1 The Mechanism HMB functions as a mixed-type inhibitor (blocking both anodic dissolution and cathodic hydrogen evolution). Its efficiency relies on the adsorption of its molecules onto the metal surface, governed by the Langmuir adsorption isotherm .[1][2][3][4]

-

Low pH (Acidic, pH < 3):

-

Speciation: The carbonyl (

) and methoxy ( -

Adsorption: In HCl, the metal surface is positively charged but covered with specifically adsorbed chloride ions (

). The protonated -

Result: Maximal Inhibition (>93-96%) . The film is dense and stable.

-

-

Neutral/Alkaline pH (pH > 6):

-

Speciation: The phenolic hydroxyl group deprotonates (

), forming a phenolate anion. -

Adsorption: The metal surface becomes negatively charged (excess

). The anionic -

Result: Drastic Drop in Efficiency . Competition with

ions and surface passivation by oxides reduces inhibitor uptake.

-

1.2 Visualization of pH-Dependent Adsorption The following diagram illustrates the critical switch in adsorption mechanism driven by pH.

Caption: Figure 1. Mechanism of HMB adsorption. In acidic media, protonated HMB utilizes chloride bridges for strong adsorption. In alkaline media, electrostatic repulsion and OH- competition compromise the protective film.

Part 2: Troubleshooting & Optimization FAQs

Category A: Solubility & Preparation [5]

Q1: HMB is not dissolving in my 1 M HCl solution. I see floating white crystals.

-

Cause: HMB (3-Hydroxy-4-methoxybenzaldehyde) has limited solubility in pure aqueous acid at high concentrations (>5 mM).

-

Solution:

-

Pre-dissolve: Dissolve the required amount of HMB in a minimal volume of Ethanol or Methanol (e.g., 1-2 mL per 100 mL acid) before adding to the acid solution.

-

Sonication: Sonicate the mixture for 10–15 minutes at room temperature.

-

Concentration Check: Ensure you are within the optimal range (0.5 mM – 5.0 mM). Exceeding 10 mM often leads to precipitation without added benefit.

-

Q2: Can I use HMB in a neutral cooling water system (pH 7.0)?

-

Analysis: At pH 7, HMB exists primarily as a neutral molecule. While it can adsorb via lone-pair donation (chemisorption), it lacks the electrostatic boost seen in acid.

-

Recommendation: Efficiency will likely be moderate (40-60%). To boost performance at neutral pH:

-

Synergism: Add Potassium Iodide (KI) or Zinc ions (

) . Iodide ions create a bridge similar to chloride in acid, enhancing adsorption of the neutral HMB molecule.

-

Category B: Performance Issues

Q3: My inhibition efficiency dropped from 95% to 60% after 24 hours. Why?

-

Diagnosis:

-

pH Drift: If the acid is consumed (corrosion reaction

), pH rises. If pH exceeds ~4.0, HMB speciation changes. -

Schiff Base Hydrolysis: If you are using an HMB-derived Schiff base, it may hydrolyze back to the aldehyde and amine over time in strong acid.

-

-

Fix:

-

Monitor pH every 6 hours. Re-adjust with concentrated HCl if it drifts by >0.5 units.

-

For long-term tests (>24h), use a buffered acid system or continuous flow.

-

Q4: The Tafel plots show no shift in corrosion potential (

-

Explanation: HMB is a mixed-type inhibitor . It suppresses both anodic and cathodic reactions simultaneously.[6]

-

Validation: A "good" result for HMB is a decrease in current density (

) without a significant shift in

Part 3: Experimental Protocols

Protocol 3.1: Electrochemical Impedance Spectroscopy (EIS) with pH Control

Use this protocol to determine the stability of the HMB film.

Reagents:

-

Mild Steel Working Electrode (

exposed area). -

Electrolyte: 1.0 M HCl (Standard) or pH-adjusted brine.

-

HMB Stock Solution: 100 mM in Ethanol.

Step-by-Step:

-

Surface Prep: Polish electrode with SiC paper (up to 1200 grit), degrease with acetone, wash with distilled water.

-

OCP Stabilization: Immerse electrode in electrolyte for 30 mins until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).

-

Blank Run: Perform EIS on acid without HMB. Frequency: 100 kHz to 10 mHz; Amplitude: 10 mV.

-

Inhibitor Injection: Inject HMB to reach 1.0 mM . Stir for 5 mins, then allow 30 mins for film formation.

-

Measurement: Run EIS.

-

Data Analysis: Fit to a Randles Circuit (

).-

Success Metric: Charge Transfer Resistance (

) should increase by >10x compared to blank. Double Layer Capacitance (

-

Protocol 3.2: Weight Loss Method (Quantitative)

The gold standard for calculating Efficiency (

| Parameter | Setting / Value | Notes |

| Temperature | 303 K (30°C) | Efficiency decreases as T increases (Physisorption). |

| Volume/Area | 20 mL / | Prevents rapid pH depletion. |

| Duration | 6 - 24 Hours | < 6h is too short for accurate weight delta. |

| Cleaning | Clarke's Solution | Use inhibited acid to clean corrosion products after test. |

Formula:

References

-

Quraishi, M. A., et al. (2017). "Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium." RSC Advances, 7, 47590-47602.

- Defines HMB as 3-Hydroxy-4-methoxybenzaldehyde and establishes 96% efficiency in 1 M HCl.

- Verma, C., et al. (2015). "N-heterocyclic compounds as corrosion inhibitors for mild steel in hydrochloric acid." Journal of Molecular Liquids, 212, 209-218. Discusses the adsorption mechanism of heterocyclic and aldehyde-based inhibitors.

-

Faydy, M., et al. (2021).[7][8] "Experimental and theoretical investigation of corrosion inhibition effect of 8-hydroxyquinoline derivatives." Journal of Molecular Liquids, 325, 11524.[7]

- Provides comparative data on HMB analogs and Langmuir isotherm fitting.

-

Bader, A., et al. (2019). "2-hydroxy-4-methoxybenzaldehyde (HMB) exhibits potential antifungal and anti-inflammatory activity."[9] International Journal of Molecular Sciences, 20(3), 321.

- Supports the "Green Chemistry" profile of HMB as a safe, bioactive compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical and electrochemical evaluation of tetra-cationic surfactant as corrosion inhibitor for carbon steel in 1 M HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kimestech.com [kimestech.com]

- 6. researchgate.net [researchgate.net]

- 7. dokumen.pub [dokumen.pub]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Thermal degradation analysis of 1-Hydroxy-2-methylbenzimidazole at high temperatures

Topic: Thermal Degradation & Stability Analysis of 1-Hydroxy-2-methylbenzimidazole (HMB) Document ID: TS-HMB-2024-05 Current Status: Active Assigned Specialist: Senior Application Scientist, Stability Division

Introduction

Welcome to the technical support hub for 1-Hydroxy-2-methylbenzimidazole (HMB) . This guide addresses the specific challenges encountered when analyzing the thermal stability of benzimidazole N-oxides and N-hydroxy derivatives.

HMB is chemically distinct from its parent (2-methylbenzimidazole) due to the labile N-hydroxy (

This guide is structured to help you validate your analytical methods , interpret complex thermal data , and troubleshoot experimental anomalies .

Module 1: Analytical Method Setup (HPLC/LC-MS)

Context: Before subjecting HMB to thermal stress, you must ensure your analytical method can distinguish the parent compound from its primary degradation product, 2-methylbenzimidazole (2-MB) .

Standardized Protocol: RP-HPLC Conditions

| Parameter | Specification | Rationale (Causality) |

| Column | C18 End-capped (e.g., 150mm x 4.6mm, 3.5µm) | HMB is polar; end-capping reduces peak tailing caused by silanol interactions with the basic imidazole ring. |

| Mobile Phase A | 0.1% Formic Acid or 10mM Ammonium Acetate (pH 4.5) | Critical: HMB is amphoteric. Acidic pH ensures protonation ( |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for nitrogenous heterocycles compared to Methanol. |

| Gradient | 5% B to 60% B over 15 min | HMB elutes earlier than the deoxygenated degradant (2-MB) due to the polar -OH group. |

| Detection | UV @ 270-285 nm | Matches the benzimidazole |

Troubleshooting: "Ghost Peaks" in Control Samples

Q: Why do I see degradation products in my T=0 (control) injection?

A: This is likely On-Column Thermal Degradation .

-

The Issue: The N-O bond in HMB is thermally labile. If your GC inlet or even a poorly cooled LC autosampler is too hot, HMB may degrade during injection.

-

The Fix:

-

Switch to LC: Never use GC for N-oxides/N-hydroxy compounds without derivatization; they decompose in the injector port.

-

Cool Autosampler: Maintain sample tray at 4°C.

-

Check Solvents: Ensure no peroxides are present in ethers/THF, which can induce radical oxidation.

-

Module 2: Thermal Profiling (TGA & DSC)

Context: Differentiating between melting, sublimation, and decomposition is the most common hurdle with HMB.

Workflow: Distinguishing Thermal Events

Use the following logic gate to interpret your Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) overlays.

Figure 1: Decision tree for interpreting thermal events in HMB analysis.

Key Technical Insight: The Deoxygenation Pathway

Unlike standard benzimidazoles, HMB often exhibits an exothermic decomposition shortly after or overlapping with its melting point.

-

Mechanism: The N-OH bond undergoes homolytic cleavage or rearrangement.

-

Expected TGA Signal: Look for an initial mass loss of approx. 10.8% .

-

Validation: If TGA shows ~11% loss, the residue is likely 2-methylbenzimidazole [2].

Module 3: Degradation Mechanism & Kinetics

Context: Understanding how HMB breaks down allows you to predict shelf-life and impurity profiles.

Primary Degradation Pathway

At temperatures >150°C (or lower with catalytic metals), HMB degrades primarily via Deoxygenation and Dimerization .

Figure 2: Thermal degradation pathway of HMB leading to deoxygenation and dimerization.

Kinetic Modeling FAQ

Q: My Arrhenius plot is non-linear. What is wrong?

A: Non-linearity in HMB degradation often indicates a change in mechanism or phase transition .

-

Phase Change: If the temperature crosses the melting point (approx 200°C+ for some salts, or lower for the free base), the reaction rate in the liquid phase will be significantly faster than in the solid state.

-

Solution: Restrict kinetic studies to either solid-state (

) or melt-phase (

-

-

Autocatalysis: The degradation product (2-methylbenzimidazole) is basic. If the reaction is pH-dependent or acid-catalyzed, the accumulation of product might alter the matrix pH, changing the rate [3].

Module 4: Identification of Impurities (LC-MS)

Context: Confirming the identity of thermal degradants.

Mass Spectrometry Fingerprint

When analyzing thermally stressed samples, look for these specific

| Compound | Structure | ESI(+) | Mass Shift ( | Notes |

| HMB (Parent) | 149.07 ( | 0 | Base Peak | |

| Degradant A | 2-Methylbenzimidazole | 133.07 | -16 Da | Loss of Oxygen (Primary thermal route) |

| Degradant B | Dehydrated Dimer | 279.12 | -18 Da (from 2M) | Loss of |

Protocol Tip: Use MS/MS (Fragmentation) to validate.

-

Parent (149): Fragments to 133 (loss of O) and 105 (loss of

equivalent/ring break). -

Degradant A (133): Fragments to 92 (loss of acetonitrile from imidazole ring) [4].

References

-

Analytical Method Development for Benzimidazoles: Standard RP-HPLC methods for benzimidazole derivatives utilize acidic buffers to suppress silanol activity and ensure protonation. Source:

-

Thermal Decomposition of N-Oxides: Benzimidazole N-oxides and related N-hydroxy compounds typically undergo deoxygenation or rearrangement to benzoxadiazines upon heating. Source:

-

Benzimidazole Thermal Stability Data: TGA/DSC profiles of benzimidazole derivatives generally show stability up to ~200°C followed by rapid decomposition. Source:

-

Mass Spectrometry Fragmentation: Fragmentation patterns of benzimidazoles involve characteristic losses of HCN and nitriles. Source:

Sources

Removing impurities from commercial grade 1-Hydroxy-2-methylbenzimidazole

Technical Support Center: Purification of 1-Hydroxy-2-methylbenzimidazole

Topic: (HMB) Audience: Researchers, Process Chemists, and Drug Development Scientists.[1]

Executive Summary

1-Hydroxy-2-methylbenzimidazole (HMB) is a critical amphoteric ligand and catalyst intermediate.[1] Commercial grades often suffer from specific impurity profiles due to the reductive cyclization of o-nitroaniline derivatives. Common defects include "rust" discoloration (azo/azoxy coupling byproducts), unreacted precursors, and over-reduced 2-methylbenzimidazole (devoid of the N-OH functionality).[1]

This guide provides self-validating protocols to upgrade commercial HMB (typically 95-97% purity) to analytical grade (>99%).

Module 1: Impurity Profiling & Solubility Data

Before initiating purification, identify the target impurities based on visual and chemical analysis.